molecular formula C15H10Cl2N2O6 B3583006 5-CHLORO-4-(4-CHLORO-3-NITROBENZAMIDO)-2-METHOXYBENZOIC ACID

5-CHLORO-4-(4-CHLORO-3-NITROBENZAMIDO)-2-METHOXYBENZOIC ACID

Cat. No.: B3583006
M. Wt: 385.2 g/mol
InChI Key: QYNIYGPHQVQMBO-UHFFFAOYSA-N
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Description

5-Chloro-4-(4-chloro-3-nitrobenzamido)-2-methoxybenzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, benzamido, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(4-chloro-3-nitrobenzamido)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-3-nitrobenzoic acid, followed by amide formation with 5-chloro-2-methoxybenzoic acid under specific reaction conditions. The nitration process usually requires concentrated nitric acid and sulfuric acid as reagents, while the amide formation may involve coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(4-chloro-3-nitrobenzamido)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield various derivatives depending on the nucleophile.

Scientific Research Applications

5-Chloro-4-(4-chloro-3-nitrobenzamido)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of chloro and nitro groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-4-(4-chloro-3-nitrobenzamido)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-nitrobenzoic acid: Similar structure but lacks the methoxy and benzamido groups.

    5-Chloro-2-nitropyridine: Contains a nitro group and chloro group but has a pyridine ring instead of a benzene ring.

    4-Chlorobenzotrifluoride: Contains a chloro group and trifluoromethyl group but lacks the nitro and benzamido groups.

Uniqueness

5-Chloro-4-(4-chloro-3-nitrobenzamido)-2-methoxybenzoic acid is unique due to the combination of functional groups that confer specific chemical and biological properties

Properties

IUPAC Name

5-chloro-4-[(4-chloro-3-nitrobenzoyl)amino]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O6/c1-25-13-6-11(10(17)5-8(13)15(21)22)18-14(20)7-2-3-9(16)12(4-7)19(23)24/h2-6H,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNIYGPHQVQMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-CHLORO-4-(4-CHLORO-3-NITROBENZAMIDO)-2-METHOXYBENZOIC ACID
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5-CHLORO-4-(4-CHLORO-3-NITROBENZAMIDO)-2-METHOXYBENZOIC ACID

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